molecular formula C9H16O3 B8578940 3-(1,3-Dioxolan-2-yl)cyclohexanol

3-(1,3-Dioxolan-2-yl)cyclohexanol

Cat. No.: B8578940
M. Wt: 172.22 g/mol
InChI Key: QEGDBPKPUBDMOG-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanol (B46403) Derivatives and Acetal (B89532) Chemistry

Cyclohexanol and its derivatives are fundamental structural motifs in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and materials. The six-membered ring of cyclohexanol provides a versatile scaffold that can be functionalized in a regio- and stereoselective manner. The hydroxyl group itself is a key functional handle, allowing for a multitude of chemical transformations.

The chemistry of 3-(1,3-Dioxolan-2-yl)cyclohexanol is deeply rooted in the principles of acetal chemistry. Acetals, formed by the reaction of a carbonyl compound with an alcohol, are a cornerstone of protecting group strategy in organic synthesis. nih.gov The 1,3-dioxolane (B20135) moiety in the target molecule is a cyclic acetal, typically formed from a carbonyl group and ethylene (B1197577) glycol. organic-chemistry.org This functional group is stable under a wide range of conditions, particularly basic and nucleophilic environments, making it an ideal choice for masking a reactive carbonyl functionality while other parts of a molecule are being modified. organic-chemistry.org

The synthesis of this compound logically proceeds from a precursor, 3-(1,3-dioxolan-2-yl)cyclohexanone. This ketone itself is prepared by the protection of 1,3-cyclohexanedione (B196179) or a related precursor. The subsequent reduction of the ketone functionality to a hydroxyl group yields the title compound. This synthetic sequence highlights a common strategy in multi-step organic synthesis: the protection of a reactive group, modification of another part of the molecule, and subsequent deprotection if necessary.

Strategic Importance of the 1,3-Dioxolane Moiety as a Protecting Group and Functional Handle

The 1,3-dioxolane group in this compound serves a crucial strategic purpose in organic synthesis. Its primary role is that of a protecting group for a carbonyl functionality. The formation of a cyclic acetal with ethylene glycol is a highly efficient method to prevent the carbonyl group from undergoing unwanted reactions. organic-chemistry.org

Key Attributes of the 1,3-Dioxolane Protecting Group:

Stability: Cyclic acetals are notably stable to a variety of reagents, including hydrides, organometallics, and bases. organic-chemistry.org This stability allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group.

Introduction and Removal: The 1,3-dioxolane group can be readily introduced under acidic conditions, often with the removal of water to drive the reaction to completion. organic-chemistry.org Conversely, it can be removed (deprotected) by treatment with aqueous acid, regenerating the original carbonyl group. nih.gov This orthogonality of protection and deprotection conditions is a key feature of a good protecting group.

Functional Handle: Beyond its protective role, the 1,3-dioxolane ring can also act as a functional handle. The oxygen atoms can influence the reactivity of adjacent centers through electronic effects or by acting as coordination sites for metal catalysts.

The strategic placement of the 1,3-dioxolane group at the 3-position of the cyclohexanol ring allows for the selective manipulation of the hydroxyl group. For instance, the hydroxyl group can be oxidized, esterified, or converted into a leaving group, all while the masked carbonyl at the 3-position remains inert. This enables the synthesis of complex difunctional cyclohexanoid structures.

Structural Features and Stereochemical Considerations of this compound

The structure of this compound presents interesting stereochemical considerations. The cyclohexyl ring can exist in various conformations, with the chair conformation being the most stable. The two substituents, the hydroxyl group and the 1,3-dioxolane group, can be arranged in either a cis or trans relationship relative to each other.

The reduction of the precursor, 3-(1,3-dioxolan-2-yl)cyclohexanone, can lead to the formation of two diastereomers:

cis-3-(1,3-Dioxolan-2-yl)cyclohexanol: Both the hydroxyl and the 1,3-dioxolane groups are on the same face of the cyclohexyl ring.

trans-3-(1,3-Dioxolan-2-yl)cyclohexanol: The hydroxyl and the 1,3-dioxolane groups are on opposite faces of the cyclohexyl ring.

The stereochemical outcome of the reduction is dependent on the reducing agent used and the steric environment around the carbonyl group. For example, reduction with a sterically bulky hydride reagent would likely favor the formation of the isomer where the hydroxyl group is in the axial position to avoid steric hindrance. Conversely, a smaller hydride reagent might favor the formation of the thermodynamically more stable equatorial alcohol.

Each of these diastereomers will exist as a mixture of rapidly interconverting chair conformations. The preferred conformation will be the one that minimizes steric interactions, with bulky substituents favoring the equatorial position.

Conformational Analysis of trans-3-(1,3-Dioxolan-2-yl)cyclohexanol:

Conformer-OH Position-(1,3-Dioxolan-2-yl) PositionStability
AEquatorialEquatorialMore Stable
BAxialAxialLess Stable

Conformational Analysis of cis-3-(1,3-Dioxolan-2-yl)cyclohexanol:

Conformer-OH Position-(1,3-Dioxolan-2-yl) PositionStability
AEquatorialAxialStability depends on the relative steric bulk of the substituents.
BAxialEquatorialStability depends on the relative steric bulk of the substituents.

The stereoisomeric composition of related 1,3-dioxolane derivatives has been studied using NMR spectroscopy techniques, which can distinguish between different diastereomers. researchgate.net

Historical Development and Key Milestones in the Research Pertaining to this compound

While specific research milestones for the exact molecule this compound are not extensively documented in dedicated publications, its development is intrinsically linked to the broader history of protecting group chemistry and the synthesis of functionalized alicyclic compounds.

The use of acetals as protecting groups for carbonyls has been a fundamental concept in organic synthesis for many decades. The work of pioneers in this field laid the groundwork for the strategic use of groups like the 1,3-dioxolane. The development of mild and selective methods for the formation and cleavage of acetals was a significant advancement. organic-chemistry.org

The synthesis of functionalized cyclohexanes and cyclohexanols is another area with a rich history, driven by the prevalence of these motifs in natural products and medicinally important compounds. The ability to control the stereochemistry of substituents on a cyclohexane (B81311) ring has been a long-standing goal in organic synthesis.

A key conceptual milestone leading to the synthesis of compounds like this compound was the realization that a symmetrical starting material like 1,3-cyclohexanedione could be selectively monofunctionalized. The protection of one carbonyl group as an acetal allows the other to be manipulated independently. The subsequent reduction of the remaining carbonyl to an alcohol, a reaction that has been extensively studied and optimized, completes the synthesis of the target structure. Biocatalytic methods, for instance using Baker's Yeast, have also been explored for the reduction of cyclohexanones, often providing high stereoselectivity. sphinxsai.com

In essence, the intellectual framework for the synthesis and utility of this compound is built upon the foundational principles of organic chemistry developed over many years of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h7-10H,1-6H2

InChI Key

QEGDBPKPUBDMOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)C2OCCO2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Retrosynthetic Analysis and Strategic Disconnections for 3-(1,3-Dioxolan-2-yl)cyclohexanol

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection involves the acetal (B89532) functional group, leading back to a 3-hydroxycyclohexanecarbaldehyde and ethylene (B1197577) glycol. This highlights the importance of protecting group chemistry in the synthetic strategy.

Another strategic disconnection targets the carbon-carbon bond of the cyclohexanol (B46403) ring itself. This approach might involve a Diels-Alder reaction to construct the six-membered ring, followed by functional group manipulations to install the hydroxyl and dioxolane moieties. youtube.com A further disconnection can be made at the alcohol group, suggesting a reduction of a corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone. This ketone, in turn, can be derived from 1,3-cyclohexanedione (B196179).

These disconnections form the basis for the various synthetic routes detailed below.

Classical and Established Synthetic Routes to this compound

Acid-Catalyzed Acetal Formation from Precursor Cyclohexanone (B45756) Derivatives

A common and straightforward method for the synthesis of this compound involves the protection of a carbonyl group in a suitable precursor. ijsdr.org This is typically achieved through an acid-catalyzed reaction with ethylene glycol to form the 1,3-dioxolane (B20135) ring. libretexts.orglibretexts.org The starting material for this approach is often a derivative of cyclohexanone.

The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic attack by one of the hydroxyl groups of ethylene glycol follows, leading to a hemiacetal intermediate. libretexts.orglibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxonium ion, which is then attacked by the second hydroxyl group of the ethylene glycol, forming the cyclic acetal. libretexts.orglibretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.orggoogle.com

Table 1: Examples of Acid Catalysts for Acetal Formation

CatalystReference
p-Toluenesulfonic acid google.comresearchgate.net
Sulfuric acid google.com
Hydrogen chloride libretexts.orggoogle.com
Acidic ion exchangers google.com
Brønsted acidic ionic liquids researchgate.net

Reductive Pathways to the Cyclohexanol Core

Once the dioxolane protective group is in place, the synthesis of this compound can proceed via the reduction of a ketone. The precursor, 3-(1,3-dioxolan-2-yl)cyclohexanone, can be prepared from 1,3-cyclohexanedione. One of the carbonyl groups of 1,3-cyclohexanedione is selectively protected as a dioxolane, leaving the other free for reduction.

The reduction of the ketone to the corresponding alcohol can be accomplished using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. google.com Catalytic hydrogenation over catalysts like Raney nickel is another effective method. google.commdpi.com The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the cyclohexanol.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires more advanced strategies that control the formation of chiral centers.

Chiral Auxiliaries and Substrate Control in Stereochemical Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgthieme-connect.de In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselectivity of a key bond-forming or reduction step. thieme-connect.descielo.org.mx For instance, a chiral auxiliary could be used to direct the reduction of 3-(1,3-dioxolan-2-yl)cyclohexanone, leading to a preponderance of one diastereomer of the alcohol. sigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric syntheses. wikipedia.orgscielo.org.mxnih.gov

Substrate control relies on the inherent chirality of the starting material to influence the stereochemistry of subsequent reactions. If a chiral starting material is used, its stereocenters can direct the formation of new stereocenters with a degree of selectivity.

Asymmetric Catalysis for Enantioselective Synthesis of this compound

Asymmetric catalysis offers a powerful and efficient approach to enantioselective synthesis. mdpi.com This methodology employs a chiral catalyst to create a chiral product from an achiral or racemic substrate. mdpi.com For the synthesis of enantiomerically enriched this compound, an asymmetric reduction of 3-(1,3-dioxolan-2-yl)cyclohexanone would be a key step.

This can be achieved through asymmetric transfer hydrogenation using a chiral catalyst, or through enantioselective hydrogenation with a chiral metal complex. nih.gov Organocatalysis also presents a viable route, where small organic molecules act as chiral catalysts. mdpi.comnih.gov For example, proline and its derivatives have been successfully used as organocatalysts in asymmetric aldol (B89426) and Michael reactions, which could be adapted for the synthesis of precursors to chiral this compound. mdpi.com

Table 2: Examples of Chiral Ligands and Catalysts in Asymmetric Synthesis

Catalyst/Ligand SystemApplicationReference
Cinchona-alkaloid-thiourea-based organocatalystsAsymmetric [3+2] cycloaddition for 1,3-dioxolanes nih.gov
(R)-BINOLChiral auxiliary in asymmetric synthesis wikipedia.org
CamphorsultamChiral auxiliary in aldol and Michael additions wikipedia.org
Evans OxazolidinonesChiral auxiliaries in alkylation and aldol reactions wikipedia.orgscielo.org.mx
(S,S)-BDPP, (S,S)-DIOP, (R)-BINAP with PlatinumAsymmetric hydroformylation researchgate.net
L-ProlineOrganocatalyst for asymmetric intramolecular aldol reactions mdpi.com

Diastereoselective Approaches to Specific Isomers of this compound

The final step in a likely synthesis of this compound would be the reduction of the corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone. The stereochemical outcome of this reduction is crucial, leading to either cis or trans diastereomers. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group.

For the reduction of substituted cyclohexanones, highly stereoselective methods have been developed. For instance, treating cyclic ketones with lithium dispersion in the presence of catalytic amounts of iron(II) chloride or copper(II) chloride in THF at room temperature can lead to the highly stereoselective formation of the more thermodynamically stable alcohol isomer. organic-chemistry.org Furthermore, catalytic enone hydrometallation has emerged as a powerful strategy for generating enolates, which can then undergo highly diastereoselective aldol and Michael cycloreductions, offering another pathway to functionalized cyclohexanol rings. organic-chemistry.org

The reduction of 1,3-diketones and β-hydroxyketones to their corresponding 1,3-diols has been shown to be highly stereoselective when conducted in the presence of proteins like bovine or human albumin, yielding anti-1,3-diols with high diastereomeric excess. rsc.org While the precursor to our target molecule is not a 1,3-dicarbonyl, this illustrates the power of directed reductions in achieving specific stereoisomers.

Novel and Sustainable Synthetic Protocols for this compound

Modern organic synthesis places a strong emphasis on the development of sustainable, efficient, and safe manufacturing processes.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in continuous streams through reactors rather than in large batches, offers significant advantages in terms of safety, efficiency, heat and mass transfer, and scalability. ntnu.nopharmasalmanac.com For a potential synthesis of this compound, both the acetalization and the reduction steps could be adapted to a flow process.

The synthesis of cyclohexene (B86901) oxide, a related cyclic compound, has been successfully achieved using a flow technique involving the gas-liquid oxidation of cyclohexene with air. beilstein-journals.org This demonstrates the capability of flow systems to handle challenging multiphasic reactions safely and efficiently. Similarly, tandem Wittig-Michael reactions to form C-glycosyl acetates have been performed in flow, showcasing improved yields at higher temperatures and pressures compared to batch procedures. nih.gov Such principles could be applied to streamline the production of intermediates for our target compound, potentially telescoping multiple reaction steps to reduce waste and processing time. ntnu.no

Biocatalytic Transformations Towards this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. sphinxsai.comtudelft.nl The reduction of a ketone precursor is particularly amenable to biocatalysis. Ketoreductases (KREDs) are well-known for their ability to reduce prochiral ketones to chiral alcohols with high enantioselectivity.

The biocatalytic reduction of various substituted cyclohexanones has been demonstrated using baker's yeast (Saccharomyces cerevisiae), both in its free and immobilized forms. sphinxsai.com Such whole-cell systems are advantageous as they contain cofactor regeneration systems, eliminating the need for expensive external additives. researchgate.net Furthermore, specific enzymes can be selected to favor the formation of a desired stereoisomer of the resulting cyclohexanol. For example, ene reductases (EREDs) have been used for the intramolecular functionalization of substituted cyclohexanones. illinois.edu This enzymatic approach offers a green alternative to traditional metal-based catalysts for the crucial reduction step. researchgate.net

Solvent-Free and Atom-Economical Syntheses of this compound

Atom economy and the reduction of solvent waste are central tenets of green chemistry. The formation of the 1,3-dioxolane ring, typically achieved by the condensation of a carbonyl compound with ethylene glycol, can often be performed under conditions that minimize waste. The reaction is an equilibrium process where the removal of water drives the reaction to completion. While often done in a solvent with a Dean-Stark trap, solvent-free methods are highly desirable.

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing any chemical synthesis involves the systematic variation of key reaction parameters to maximize yield and purity while minimizing cost and environmental impact. For a multi-step synthesis of this compound, each step would require individual optimization.

For the crucial reduction step, parameters such as temperature, pressure, catalyst loading, and solvent choice would be critical. In the hydrogenation of cyclic 1,3-diones to 1,3-diols, temperature, H₂ pressure, and solvent were all found to have significant effects on the reaction rate and the suppression of side reactions. nih.govresearchgate.net For biocatalytic reductions, pH, temperature, substrate concentration, and co-solvent choice are key variables that must be fine-tuned to achieve optimal enzyme activity and selectivity. researchgate.net The use of design of experiments (DoE) methodologies can facilitate the efficient exploration of this multi-dimensional parameter space to identify the optimal conditions for production.

Below is a hypothetical data table illustrating the kind of optimization that might be performed for the reduction of 3-(1,3-dioxolan-2-yl)cyclohexanone.

Table 1: Hypothetical Optimization of Ketone Reduction

EntryReducing AgentTemperature (°C)SolventYield (%)Diastereomeric Ratio (cis:trans)
1NaBH425Methanol (B129727)9560:40
2NaBH40Methanol9275:25
3LiAlH40THF9890:10
4L-Selectride-78THF995:95
5Baker's Yeast30Water/Glucose85>99:1 (S-cis)

Scale-Up Considerations and Process Intensification for this compound

Transitioning a synthetic route from the laboratory bench to industrial production requires careful consideration of scalability, safety, and cost. Process intensification (PI) is a key strategy in modern chemical manufacturing that aims to develop smaller, cleaner, and more energy-efficient processes. pharmafeatures.comnumberanalytics.com

Chemical Reactivity and Transformations of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Reactions Involving the Hydroxyl Functionality of 3-(1,3-Dioxolan-2-yl)cyclohexanol

The secondary alcohol of this compound is a versatile site for a range of chemical transformations, allowing for the introduction of diverse functional groups and modifications to the cyclohexane (B81311) core.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents. These reactions are fundamental for modifying the polarity and steric properties of the molecule.

Esterification: The conversion of alcohols to esters is a common transformation. nih.gov For instance, the reaction of cyclohexanol (B46403) with acetic acid can be efficiently catalyzed by systems like dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI). nih.gov This method is noted for its high yield and environmentally friendly conditions. nih.gov Another approach involves the use of bismuth(III) compounds as catalysts, with Bi(OTf)3 showing high conversion rates. rug.nl A novel process for producing cyclohexanol, a related compound, involves the esterification of cyclohexene (B86901) with acetic acid to form cyclohexyl acetate, which is then hydrogenated. rsc.org This two-step process highlights the industrial relevance of cyclohexanol esterification. rsc.org

Table 1: Examples of Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product
Cyclohexanol Acetic Acid Dowex H+/NaI Cyclohexyl acetate
Benzoic Acid Heptanol Bi(OTf)3, 150°C Heptyl benzoate

Etherification: The synthesis of ethers from alcohols can be achieved under various conditions. While specific examples for this compound are not prevalent in the provided search results, general principles of ether synthesis would apply.

Selective Oxidation and Reduction Pathways of the Alcohol Group

The secondary alcohol can be selectively oxidized to the corresponding ketone, 4-(1,3-dioxolan-2-yl)cyclohexanone, or potentially reduced under specific conditions, although reduction of a secondary alcohol is less common.

Selective Oxidation: The oxidation of cyclohexanol to cyclohexanone (B45756) is a well-established reaction. nih.govrsc.orgfau.de Various oxidizing agents and catalytic systems can be employed to achieve high selectivity and conversion. For example, using hydrogen peroxide as an oxidant with a WO3 catalyst in the ionic liquid 1-octyl-3-methylimidazolium chloride has been shown to result in 100% conversion of cyclohexanol with 100% selectivity to cyclohexanone. rsc.orgfau.de The oxidation can also be performed on gold surfaces using adsorbed atomic oxygen, where the primary product from cyclohexanol is cyclohexanone. nih.gov

Table 2: Conditions for Selective Oxidation of Cyclohexanol

Oxidant Catalyst Solvent Conversion Selectivity to Cyclohexanone
Hydrogen Peroxide WO3 1-octyl-3-methylimidazolium chloride 100% 100%

Nucleophilic Substitution and Functionalization via Mitsunobu-type Reactions

The Mitsunobu reaction provides a powerful method for converting the alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds by activating the alcohol with the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by a nucleophile in an SN2 fashion. wikipedia.orgorganic-chemistry.org This allows for the introduction of esters, phenyl ethers, thioethers, and nitrogen-containing groups like phthalimides or azides. organic-chemistry.org The choice of nucleophile is crucial and should generally be acidic to avoid side reactions. organic-chemistry.org For sterically hindered alcohols, modifications to the standard protocol, such as using 4-nitrobenzoic acid, can significantly improve yields. orgsyn.org The Mitsunobu reaction has been widely applied in the synthesis of complex natural products. nih.gov

Transformations of the 1,3-Dioxolane (B20135) Moiety of this compound

The 1,3-dioxolane group serves as a protective group for a carbonyl functionality and its chemical transformations are centered around its removal (deprotection) or modification.

Acid-Catalyzed Deprotection and Regeneration of Carbonyl Functionality

The 1,3-dioxolane ring is stable to bases and nucleophiles but can be readily cleaved under acidic conditions to regenerate the parent carbonyl group. organic-chemistry.org This deprotection is a crucial step in multi-step syntheses where the carbonyl group needed to be masked during reactions involving other parts of the molecule.

The cleavage is typically achieved through acid-catalyzed hydrolysis in the presence of water or by transacetalization in a solvent like acetone. organic-chemistry.org Various Lewis acids, such as indium(III) trifluoromethanesulfonate (B1224126) and cerium(III) triflate, can catalyze the deprotection under mild, nearly neutral conditions. organic-chemistry.org Protic ionic liquids have also been shown to be effective catalysts for the hydrolytic cleavage of acetals in aqueous media. researchgate.net

Table 3: Catalysts for Deprotection of 1,3-Dioxolanes

Catalyst Conditions
Indium(III) trifluoromethanesulfonate Acetone, room temperature
Cerium(III) triflate Wet nitromethane, room temperature
Iodine Wet neutral conditions

Ring-Opening Reactions and Derivatizations of the Acetal (B89532) Ring

While the primary function of the 1,3-dioxolane is protection, the ring itself can undergo specific reactions. The cationic ring-opening polymerization of 1,3-dioxolane is a known process, though it is prone to cyclization. rsc.org In the context of a substituted dioxolane like the one in the title compound, such polymerization is less likely, but ring-opening can be induced under specific conditions. For instance, photoinduced electron transfer can lead to the ring opening of α-epoxyketones and subsequent formation of 1,3-dioxolanes. clockss.org Ring-opening polymerization of related 1,3-dioxolan-4-ones has also been studied to produce functional poly(α-hydroxy acid)s. rsc.org

Furthermore, the 1,3-dioxolane ring can be involved in radical reactions. The dioxolan-2-yl radical can be generated and added to electron-deficient alkenes. nsf.gov While these reactions demonstrate the potential reactivity of the dioxolane ring, their application to this compound would depend on the specific reaction conditions and the influence of the cyclohexanol moiety.

Stability Profile and Cleavage Mechanisms of the Dioxolane Linkage

The 1,3-dioxolane group is a cyclic acetal, which imparts a specific stability profile to the molecule. Generally, acetals are resistant to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. researchgate.netorganic-chemistry.org

The cleavage of the dioxolane linkage in this compound is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.comyoutube.com This reaction is reversible, and to drive the equilibrium towards the deprotected product—a diol and an aldehyde or ketone—an excess of water is often employed. chemistrysteps.com The mechanism proceeds through protonation of one of the dioxolane oxygen atoms, converting it into a good leaving group. Subsequent intramolecular electron rearrangement, facilitated by the other oxygen atom, leads to the opening of the five-membered ring and the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal intermediate. Further protonation of the remaining original dioxolane oxygen and its departure as an alcohol, followed by deprotonation of the resulting protonated carbonyl, regenerates the aldehyde and ethylene (B1197577) glycol. chemistrysteps.comlibretexts.org

The rate and efficiency of this deprotection can be influenced by the nature of the acid catalyst and the reaction conditions. While strong mineral acids are effective, milder, and more selective methods have been developed. For instance, the use of protic ionic liquids in aqueous media has been shown to efficiently cleave dioxolane-protected carbohydrates, offering a potentially greener alternative. researchgate.net Additionally, certain Lewis acids can also facilitate the cleavage of acetals. organic-chemistry.org

While stable to many oxidants, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the dioxolane ring to yield ester derivatives. organic-chemistry.org

Table 1: General Conditions for Dioxolane Cleavage

Catalyst/ReagentConditionsProduct
Aqueous Acid (e.g., HCl, H₂SO₄)Excess waterAldehyde/Ketone + Diol
Protic Ionic LiquidsAqueous mediaAldehyde/Ketone + Diol
Strong Oxidizing Agents + Lewis AcidVariesEster derivatives

Reactions Pertaining to the Cyclohexyl Ring System of this compound

The presence of a secondary hydroxyl group on the cyclohexyl ring allows for a variety of functionalization reactions. The stereochemical outcome of these reactions is often influenced by the conformational dynamics of the substituted cyclohexane.

The secondary alcohol of this compound can undergo typical reactions of alcohols, such as oxidation, esterification, and etherification. The dioxolane group is generally stable to many of these reaction conditions, allowing for selective modification of the cyclohexyl moiety.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone. A variety of oxidizing agents can be employed, with chemoselectivity being a key consideration to avoid cleavage of the dioxolane. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred over harsher, acidic chromium-based reagents that could potentially cleave the acetal. organic-chemistry.org Green oxidation methods, such as using sodium hypochlorite (B82951) in the presence of a catalyst, have been developed for the oxidation of cyclohexanols and could be applicable here. youtube.com

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis, although the latter might compete with dioxolane cleavage. Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base (to which the dioxolane is stable) followed by reaction with an alkyl halide.

Table 2: Plausible Functionalization Reactions of the Cyclohexyl Alcohol

Reaction TypeReagentsProduct Functional Group
OxidationPCC, Dess-Martin PeriodinaneKetone
EsterificationAcyl chloride, Pyridine (B92270)Ester
EtherificationNaH, Alkyl halideEther

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. dspmuranchi.ac.in For this compound, there are two possible chair conformations that are in equilibrium through a ring-flip. The relative stability of these two conformers is determined by the steric interactions of the substituents, specifically whether they occupy axial or equatorial positions. gmu.eduopenochem.org

In one chair conformation, both the hydroxyl and the 1,3-dioxolan-2-yl groups can be in equatorial positions, which is generally the more stable arrangement as it minimizes 1,3-diaxial interactions. openochem.org In the other conformer, both substituents would be in axial positions, a significantly less stable arrangement. Therefore, the equilibrium will strongly favor the di-equatorial conformer.

The stereoselectivity of reactions at the C1 hydroxyl group or at other positions on the ring will be heavily influenced by the preferred conformation. For instance, in an oxidation reaction, the approach of the oxidizing agent will be sterically hindered from the axial face by the axial hydrogens at C3 and C5. Conversely, the equatorial face is more accessible. Similarly, for nucleophilic substitution reactions at C1 (after converting the hydroxyl into a good leaving group), the trajectory of the incoming nucleophile will be dictated by the conformational bias of the ring. An SN2 reaction, for example, would require an axial approach of the nucleophile to displace an equatorial leaving group, or an equatorial approach for an axial leaving group. khanacademy.org The favored di-equatorial ground state conformation will thus play a crucial role in determining the transition state energies and, consequently, the major product stereoisomer. organic-chemistry.org

Multi-Component Reactions and Cascade Transformations Utilizing this compound

While specific multi-component reactions (MCRs) involving this compound are not extensively documented, its bifunctional nature makes it a plausible candidate for such transformations. frontiersin.orgrsc.org MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. frontiersin.orgnih.gov

A hypothetical MCR could involve the simultaneous reaction of the hydroxyl group and the latent aldehyde functionality of this compound. For instance, under acidic conditions that promote both dioxolane cleavage and reaction at the hydroxyl group, a Passerini or Ugi-type reaction could potentially be designed. nih.gov In a Passerini three-component reaction, the in-situ generated aldehyde could react with a carboxylic acid and an isocyanide, with the cyclohexanol moiety either participating as a fourth component or requiring prior modification.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single synthetic operation, could also be envisioned. A common cascade sequence involves the deprotection of the dioxolane to unmask the aldehyde, which then undergoes an intramolecular reaction with a functional group previously installed on the cyclohexyl ring. For example, if the hydroxyl group at C1 was converted to a nucleophilic species, deprotection of the dioxolane could trigger an intramolecular cyclization.

Mechanistic Investigations of Reaction Pathways Involving this compound

Mechanistic studies for reactions involving this compound would focus on the well-established principles of physical organic chemistry.

Mechanism of Dioxolane Cleavage: As detailed in section 3.2.3, the mechanism of acid-catalyzed hydrolysis is a well-understood process involving protonation, ring-opening to a stabilized carbocation, and nucleophilic attack by water. chemistrysteps.comlibretexts.org Isotopic labeling studies, for instance using ¹⁸O-labeled water, could confirm that the oxygen atom in the regenerated carbonyl group originates from the solvent.

Mechanism of Reactions on the Cyclohexyl Ring: For reactions at the C1 hydroxyl group, mechanistic investigations would probe the role of the neighboring 1,3-dioxolan-2-yl group. While sterically bulky, it is electronically withdrawing, which could influence the reactivity of the adjacent carbon. For instance, in an SN1-type reaction where the hydroxyl group is converted to a leaving group, the electron-withdrawing nature of the dioxolane substituent would destabilize a developing positive charge at C1, thus disfavoring an SN1 pathway. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org Conversely, in an oxidation reaction, the inductive effect might slightly activate the C-H bond at C1 towards cleavage.

Computational studies, such as those using density functional theory (DFT), would be invaluable for mapping the potential energy surfaces of various reaction pathways. nih.gov Such studies could provide insights into the transition state geometries and energies, corroborating the stereochemical outcomes predicted by conformational analysis and helping to elucidate the precise mechanisms of multi-component or cascade reactions.

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Dioxolan 2 Yl Cyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structure of 3-(1,3-Dioxolan-2-yl)cyclohexanol. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom. Due to the lack of specific published spectra for this exact compound, the following data are predicted based on established chemical shift values for cyclohexanol (B46403) and dioxolane moieties. mdpi.comnih.gov

The ¹H NMR spectrum would be expected to show complex multiplets for the cyclohexane (B81311) ring protons, a distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH), a characteristic triplet for the acetal (B89532) proton (O-CH-O), and signals for the ethylene (B1197577) glycol bridge of the dioxolane ring. The ¹³C NMR spectrum would similarly display unique signals for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
C1-H (CH-OH)~3.6-4.1 (multiplet)~68-72Chemical shift is dependent on stereochemistry (axial/equatorial).
C2-H~1.2-2.1 (multiplet)~30-36Diastereotopic protons would show complex splitting.
C3-H~1.7-2.0 (multiplet)~40-45Position is adjacent to the dioxolane substituent.
C4-H~1.1-1.9 (multiplet)~24-29
C5-H~1.1-1.9 (multiplet)~24-29
C6-H~1.2-2.1 (multiplet)~30-36
Acetal CH~4.8 (triplet, J ≈ 4-5 Hz)~102-105Characteristic signal for the dioxolane acetal proton.
Dioxolane CH₂~3.8-4.0 (multiplet)~64-66Protons of the ethylene glycol bridge.
OHVariable (broad singlet)-Position depends on solvent, concentration, and temperature.

2D NMR Techniques for Comprehensive Connectivity and Stereochemical Assignment

To unambiguously assign the signals and determine the connectivity and relative stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the C1-H proton and its neighbors on C2 and C6, and between the C3-H proton and its neighbors on C2 and C4. This helps to trace the proton network through the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the data table.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the acetal proton (on C7) to the C3 and C1' carbons, confirming the attachment of the dioxolane ring to the cyclohexane ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry, specifically the cis or trans relationship between the hydroxyl and dioxolanyl groups. For the trans isomer, a NOE correlation would be observed between the axial C1-H and the axial C3-H. For the cis isomer, a correlation between an axial proton at C1 and an equatorial proton at C3 (or vice-versa) would be expected.

Variable Temperature NMR for Conformational Studies and Dynamic Processes

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The substituents can occupy either axial or equatorial positions, with the equilibrium favoring the conformer where bulky groups are in the more stable equatorial position.

Variable Temperature (VT) NMR studies would provide insight into this dynamic process. At room temperature, the rapid chair-chair interconversion results in time-averaged NMR signals. As the temperature is lowered, this flipping process slows down. If the temperature is lowered sufficiently (e.g., to below -80 °C), it may be possible to "freeze out" the individual conformers. This would lead to a doubling of the NMR signals, with one set corresponding to the conformer with an axial hydroxyl group and the other to the conformer with an equatorial hydroxyl group. By integrating the signals of the two conformers at low temperature, their relative populations can be determined, allowing for the calculation of the conformational free energy difference (ΔG°).

Chiral NMR and Derivatization for Enantiomeric Excess Determination

The this compound molecule is chiral, with stereocenters at C1 and C3. Therefore, it can exist as a mixture of enantiomers. To determine the enantiomeric excess (% ee) of a sample, chiral NMR techniques are employed.

This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The racemic alcohol is reacted with an enantiomerically pure chiral agent, such as Mosher's acid chloride, to form a mixture of diastereomeric esters. These diastereomers are no longer mirror images and will exhibit distinct and separable signals in the NMR spectrum. The integration of these signals allows for a direct measurement of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): A chiral agent, like Pirkle's alcohol, is added to the NMR sample. It forms transient, weak diastereomeric complexes with each enantiomer of the analyte. These complexes have slightly different chemical shifts, leading to the splitting of signals in the ¹H or ¹³C NMR spectrum, which can then be used to quantify the enantiomers.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with high precision and to elucidate its structure through fragmentation analysis.

Accurate Mass Measurement for Molecular Formula Confirmation

The first step in mass spectrometric analysis is the confirmation of the molecular formula. For this compound, the molecular formula is C₉H₁₆O₃. High-resolution mass spectrometry, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure the mass of the protonated molecule [M+H]⁺ with extremely high accuracy.

Molecular Formula: C₉H₁₆O₃

Monoisotopic Mass: 172.1099 u

[M+H]⁺ (Protonated Molecule): 173.1172 u

An experimental HRMS measurement within a narrow tolerance (typically < 5 ppm) of the calculated mass for the [M+H]⁺ ion would provide strong evidence to confirm the elemental composition of C₉H₁₆O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 173.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The fragmentation of this compound would likely proceed through pathways characteristic of both alcohols and cyclic acetals.

A plausible fragmentation pathway would include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z 155.1.

Cleavage of the Dioxolane Ring: The dioxolane moiety is prone to fragmentation. A key fragment would be the oxonium ion resulting from the cleavage of the C-O bonds within the acetal, or loss of ethylene oxide.

Ring Opening of Cyclohexane: The cyclohexane ring can also undergo fragmentation, often following the initial loss of water.

Plausible MS/MS Fragmentation Data for [C₉H₁₆O₃+H]⁺

m/z (u) Proposed Formula of Fragment Proposed Loss Structural Interpretation
155.1066[C₉H₁₅O₂]⁺H₂OLoss of the hydroxyl group as water.
129.0910[C₇H₁₃O₂]⁺C₂H₄OLoss of ethylene oxide from the dioxolane ring.
111.0804[C₇H₁₁O]⁺H₂O + C₂H₄OSequential loss of water and ethylene oxide.
99.0440[C₅H₇O₂]⁺C₄H₉Fragmentation involving the cyclohexane ring.
73.0284[C₃H₅O₂]⁺C₆H₁₁OFormation of the protonated dioxolane fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. These techniques are complementary, with IR spectroscopy being particularly sensitive to polar functional groups and Raman spectroscopy excelling in the analysis of non-polar moieties and skeletal vibrations.

Characteristic Functional Group Vibrations and Spectral Fingerprinting

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands and scattering peaks corresponding to its constituent functional groups: the hydroxyl (-OH) group, the cyclohexyl ring, and the 1,3-dioxolane (B20135) ring.

The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching vibrations, with the broadening resulting from intermolecular hydrogen bonding. nist.gov The corresponding C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the 1050-1150 cm⁻¹ region.

The 1,3-dioxolane ring has several characteristic vibrations. The C-O-C stretching vibrations of the acetal group are expected to produce strong bands in the IR spectrum, typically in the 1040-1150 cm⁻¹ region. docbrown.info The symmetric and asymmetric stretching of the C-H bonds in the dioxolane and cyclohexane rings would appear in the 2850-3000 cm⁻¹ region.

The "fingerprint region" of the spectra, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex series of bands arising from bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups, as well as skeletal vibrations of the cyclohexane and dioxolane rings. These patterns are unique to the molecule and can be used for its identification.

Table 1: Predicted Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Hydroxyl (-OH)O-H Stretch (H-bonded)3200-3600Strong, BroadWeak
Cyclohexane/DioxolaneC-H Stretch2850-3000Medium-StrongStrong
Acetal (C-O-C)Asymmetric Stretch1150-1085StrongMedium
Secondary Alcohol (C-O)C-O Stretch1100-1030StrongMedium
Acetal (C-O-C)Symmetric Stretch1070-1020MediumStrong
CyclohexaneRing Vibrations800-1200MediumStrong

Note: The predicted values are based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and conformational state of this compound.

Conformational Information Derived from Vibrational Modes

The vibrational spectra of this compound are sensitive to its conformational isomers. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. youtube.com The substituents, the hydroxyl and 1,3-dioxolan-2-yl groups, can occupy either axial or equatorial positions.

X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, the analysis of its crystalline derivatives can provide invaluable structural information.

Determination of Absolute Configuration and Crystal Packing

For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography of a single enantiomer or a derivative containing a known chiral auxiliary allows for the unambiguous determination of its absolute configuration. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure.

The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, confirming the conformational preferences of the cyclohexane and dioxolane rings in the solid state. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and weaker C-H···O interactions, which govern the supramolecular architecture.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomers

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with the enantiomers.

Elucidation of Absolute Configuration Based on Chiroptical Properties

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An optically active molecule will exhibit CD signals (Cotton effects) in the regions of its UV-Vis absorptions. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. biu.ac.il

For this compound, the chromophores are the hydroxyl and the acetal groups, which have weak electronic transitions in the accessible UV region. The CD spectrum would likely be dominated by the contributions from the chiral centers on the cyclohexane ring. Empirical rules, such as the octant rule for cyclohexanones, and theoretical calculations can be used to correlate the observed CD spectrum with the absolute configuration of the enantiomers. rsc.org

ORD spectroscopy measures the change in optical rotation with wavelength. rsc.org A plain ORD curve, which shows a gradual change in rotation, is observed at wavelengths away from an absorption band. In the vicinity of an absorption band, a Cotton effect is observed, where the rotation changes dramatically, crossing the zero-rotation axis at the wavelength of the absorption maximum. The shape and sign of the Cotton effect in the ORD curve are directly related to the absolute configuration of the enantiomer. researchgate.net

Table 2: Spectroscopic and Crystallographic Techniques for the Structural Elucidation of this compound

TechniqueInformation Obtained
Infrared (IR) SpectroscopyPresence of functional groups (-OH, C-O-C), hydrogen bonding.
Raman SpectroscopySkeletal vibrations, conformational analysis, non-polar group analysis.
X-ray Crystallography (of derivatives)Absolute configuration, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.
Circular Dichroism (CD)Absolute configuration, conformational analysis of chiral molecules.
Optical Rotatory Dispersion (ORD)Absolute configuration, relationship between optical rotation and wavelength.

Theoretical and Computational Investigations of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique perspective on the electronic structure and energetics of 3-(1,3-Dioxolan-2-yl)cyclohexanol.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of a molecule. For this compound, DFT studies can illuminate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting reactivity, as areas of high electron density are often associated with nucleophilic character, while areas of low electron density indicate electrophilic character.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. In this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the hydroxyl and dioxolane groups, while the LUMO is likely to be distributed over the carbon skeleton.

Table 1: Illustrative DFT-Calculated Electronic Properties of the Most Stable Conformer of this compound

PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Geometry optimization is a key application of ab initio methods, where the goal is to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Comprehensive Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the cyclohexane (B81311) and dioxolane rings in this compound gives rise to a complex conformational landscape. A thorough conformational analysis is essential to understand the molecule's three-dimensional structure and how this influences its physical and chemical properties.

Identification of Stable Conformers and Energetic Minima

The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most stable. gmu.edu The substituents—the hydroxyl group and the 1,3-dioxolan-2-yl group—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the most stable conformer is expected to have both the hydroxyl and the 1,3-dioxolan-2-yl groups in equatorial positions.

The 1,3-dioxolane (B20135) ring also has multiple conformations, typically described as envelope and twist forms. The interplay between the conformations of the two rings leads to a number of possible stable conformers, each corresponding to a local minimum on the potential energy surface. Computational methods can be used to systematically explore these possibilities and rank them by their relative energies.

Table 2: Illustrative Relative Energies of Stable Conformers of this compound

Cyclohexane ConformationHydroxyl Position1,3-Dioxolan-2-yl PositionRelative Energy (kcal/mol) (Illustrative)
ChairEquatorialEquatorial0.00
ChairAxialEquatorial1.2
ChairEquatorialAxial2.5
ChairAxialAxial4.8
Twist-Boat--5.5

Note: The values in this table are illustrative and represent a plausible energetic ordering based on known conformational principles.

Calculation of Rotational Barriers and Conformational Interconversion Pathways

The different stable conformers of this compound can interconvert through rotations around single bonds and ring-flipping processes. The energy required for these transformations is known as the rotational barrier or activation energy. Computational methods can be used to map out the potential energy surface connecting different conformers, identifying the transition states and the corresponding energy barriers.

For example, the ring-flip of the cyclohexane moiety from one chair conformation to another proceeds through higher-energy twist-boat and boat intermediates. The energy barrier for this process is a key parameter that determines the rate of interconversion at a given temperature. Similarly, the rotation around the C-C bond connecting the two rings has its own rotational barrier, which influences the relative orientation of the rings.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical functions and parameters that describe the potential energy of the system.

MD simulations of this compound can provide insights into its conformational flexibility, the time scales of conformational changes, and the influence of the surrounding environment (e.g., a solvent). By simulating the molecule in a box of water molecules, for instance, one can study how hydrogen bonding between the hydroxyl group and water affects the conformational preferences of the molecule. The trajectory of the atoms over the course of the simulation can be analyzed to understand the dynamic equilibrium between different conformers and to calculate various time-dependent properties.

Dynamics of the Cyclohexyl and Dioxolane Moieties in Solution

The conformational flexibility of this compound is primarily dictated by the dynamics of its two constituent ring systems: the cyclohexyl and the 1,3-dioxolane moieties.

The cyclohexane ring is well-known to adopt a chair conformation as its most stable arrangement, which minimizes both angle and torsional strain. pressbooks.pub For substituted cyclohexanes, a ring flip can occur, interconverting axial and equatorial positions of the substituents. In the case of this compound, both the hydroxyl and the dioxolanyl groups can exist in either an axial or an equatorial position. Computational studies on cyclohexanol (B46403) itself have identified four stable conformers, considering the position of the hydroxyl group (axial or equatorial) and the orientation of the hydroxyl hydrogen. researchgate.net The equatorial conformers are generally more stable than the axial ones due to the avoidance of 1,3-diaxial interactions. sapub.org For this compound, a similar equilibrium between diequatorial and diaxial conformers, as well as axial-equatorial conformers, is expected. The relative energies of these conformers would be influenced by the steric bulk of the dioxolane group and potential intramolecular hydrogen bonding between the hydroxyl group and the oxygens of the dioxolane ring.

The 1,3-dioxolane ring also possesses conformational flexibility. While it is a five-membered ring, it is not planar and undergoes pseudorotation, a continuous conformational change that relieves torsional strain. The most common conformations are the envelope and twist (or half-chair) forms. The energy barrier between these conformations is typically low, leading to a dynamic equilibrium at room temperature. The substitution at the 2-position of the dioxolane ring, as in the case of the cyclohexyl group in the target molecule, will influence the preferred conformation of the dioxolane ring.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of a molecule can be significantly influenced by the solvent environment. For this compound, the polarity of the solvent is expected to play a crucial role. In nonpolar solvents, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the dioxolane oxygens, might be more favorable, potentially stabilizing conformers where these groups are in close proximity.

In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with both the hydroxyl and the dioxolane groups. This intermolecular hydrogen bonding can compete with and disrupt intramolecular hydrogen bonds. rsc.org Consequently, conformers that allow for greater exposure of these functional groups to the solvent may become more populated. rsc.org Theoretical studies on the solvent effects on the conformational equilibrium of molecules like 1,1,2-trichloroethane (B165190) have shown that the relative populations of conformers can be correlated with solvent parameters such as dipolarity. rsc.org

Computational methods, particularly those that incorporate implicit or explicit solvent models, are essential for studying these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which can be computationally efficient for estimating the energetic effects of the solvent on different conformers. Explicit solvent models, used in MD simulations, involve surrounding the solute molecule with a number of solvent molecules, providing a more detailed picture of specific solute-solvent interactions.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound, especially when authentic experimental spectra are unavailable for comparison.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govresearchgate.net The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer, often including a solvent model. comporgchem.com

NMR Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). researchgate.net

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged based on their calculated relative populations (Boltzmann distribution) to obtain the final predicted spectrum. comporgchem.com

For this compound, the predicted ¹H and ¹³C chemical shifts would be sensitive to the axial or equatorial orientation of the substituents and the conformation of the dioxolane ring. For instance, axial protons on a cyclohexane ring typically resonate at a higher field (lower δ) than their equatorial counterparts. The chemical shifts of the carbons in the cyclohexane and dioxolane rings would also be characteristic of their local electronic environment.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for a hypothetical major conformer of this compound, based on general knowledge of similar structures.

Illustrative Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)
C(OH)68-75
C(dioxolane-CH)100-105
C(dioxolane-CH₂)63-68
Cyclohexyl CH₂20-45

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational spectroscopy is a technique used to predict the infrared (IR) and Raman spectra of molecules. arxiv.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies and their corresponding normal modes. These calculations are typically performed using DFT methods. researchgate.net

The predicted vibrational spectrum for this compound would exhibit characteristic bands for its functional groups. These would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position would depend on the extent of hydrogen bonding.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexyl and dioxolane rings.

C-O stretches: Strong absorptions in the 1000-1200 cm⁻¹ range due to the C-O bonds of the alcohol and the acetal (B89532).

The calculated frequencies are often systematically overestimated compared to experimental values, and thus a scaling factor is commonly applied to improve the agreement. researchgate.net Comparing the predicted spectrum with an experimental one can aid in the assignment of the observed vibrational bands to specific molecular motions.

Prediction of Chiroptical Properties (CD, ORD)

Since this compound is a chiral molecule, it is expected to exhibit optical activity, which can be characterized by circular dichroism (CD) and optical rotatory dispersion (ORD). Ab initio and DFT calculations have proven to be powerful tools for predicting these chiroptical properties. researchgate.net

In Silico Reactivity Predictions and Mechanistic Insights for Transformations of this compound

Computational methods can provide valuable insights into the reactivity of a molecule and the mechanisms of its chemical transformations. For this compound, two primary sites of reactivity are the hydroxyl group and the acetal functionality of the dioxolane ring.

The hydroxyl group can undergo oxidation to a ketone. The mechanism of alcohol oxidation, for example by chromic acid or hypochlorite (B82951), can be investigated computationally. liu.edulibretexts.org Such studies can determine the transition state structures and activation energies for the reaction, providing a detailed understanding of the reaction pathway. For instance, a plausible mechanism for the oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone, could be modeled.

The dioxolane ring , being an acetal, is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde (in this case, part of a dicarbonyl compound) and ethylene (B1197577) glycol. chemistrysteps.com The mechanism of acetal hydrolysis is well-established to proceed via a resonance-stabilized oxocarbenium ion intermediate. researchgate.netacs.org Computational studies can be employed to model this reaction, including the role of the acid catalyst and solvent molecules in the proton transfer steps. ic.ac.uk The stability of the oxocarbenium ion intermediate can be calculated, which is a key factor in determining the rate of the hydrolysis reaction. researchgate.net

By mapping the potential energy surface and identifying the transition states and intermediates for these transformations, computational chemistry can predict the most likely reaction pathways and the conditions under which these reactions would occur.

Chemoinformatic Approaches to Structure-Reactivity Relationships within this compound Scaffolds

The exploration of structure-reactivity relationships through chemoinformatic approaches offers a powerful lens for understanding and predicting the chemical behavior of molecules like this compound and its derivatives. By leveraging computational models and statistical methods, researchers can establish quantitative links between the structural features of a compound and its reactivity, thereby guiding the design of new molecules with desired properties. This section delves into the application of these in silico techniques to the this compound scaffold.

At the heart of chemoinformatic analysis lies the concept of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For the this compound scaffold, these descriptors can quantify various features, from the simple count of atoms and bonds to more complex three-dimensional arrangements and electronic properties.

Quantitative Structure-Reactivity Relationship (QSPR) models are a cornerstone of this field. These mathematical models aim to create a correlation between the calculated molecular descriptors and an experimentally observed reactivity parameter. For instance, a QSPR study on a series of this compound derivatives could predict their rate of a specific reaction, such as oxidation of the hydroxyl group or hydrolysis of the dioxolane ring, based on a combination of descriptors.

A hypothetical QSPR model might be represented by a linear equation:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where Reactivity is the property of interest, D1, D2, ... Dn are the molecular descriptors, and c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis of a training set of molecules.

The development of a robust QSPR model involves several key steps: the careful selection of a diverse set of compounds within the this compound scaffold, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors using statistical techniques like multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power.

The insights gained from such models can be profound. For example, a model might reveal that the reactivity of the cyclohexanol hydroxyl group is strongly influenced by the steric bulk of substituents on the cyclohexyl ring or by the electronic environment of the dioxolane moiety. These findings can then be used to rationally design new derivatives with enhanced or diminished reactivity for specific applications.

The following interactive table showcases a hypothetical dataset of this compound derivatives and some of the key molecular descriptors that could be used in a QSPR study to predict their relative reactivity.

CompoundIUPAC NameMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Relative Reactivity
1This compound172.221.249.691.0
24-Methyl-3-(1,3-dioxolan-2-yl)cyclohexanol186.251.749.691.2
34-Fluoro-3-(1,3-dioxolan-2-yl)cyclohexanol190.211.349.691.5
43-(1,3-Dioxolan-2-yl)cyclohexane-1,4-diol188.220.869.920.8
52-(3-Hydroxycyclohexyl)-1,3-dioxolane-4-methanol202.250.969.921.1

Applications of 3 1,3 Dioxolan 2 Yl Cyclohexanol As a Synthetic Synthon and Precursor

A Gateway to Complex Organic Molecules

The strategic placement of a hydroxyl group and a masked aldehyde on a cyclohexane (B81311) ring makes 3-(1,3-Dioxolan-2-yl)cyclohexanol a powerful tool for synthetic chemists. This arrangement allows for sequential and site-selective reactions, paving the way for the construction of intricate molecular frameworks.

A Precursor to Chiral Building Blocks with Diverse Functionalities

The inherent chirality of this compound, which can exist as different stereoisomers, makes it an attractive starting material for the synthesis of enantiopure compounds. The hydroxyl group can serve as a handle for enzymatic or chemical resolution, or it can direct stereoselective reactions on the cyclohexane ring. Once the desired stereochemistry is established, the dioxolane protecting group can be readily removed to unveil the aldehyde, which can then participate in a myriad of transformations such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This versatility allows for the creation of a diverse library of chiral building blocks with tailored functionalities, crucial for the synthesis of pharmaceuticals and other biologically active molecules. The use of cyclohexyl-based chiral auxiliaries is a well-established strategy in asymmetric synthesis, and while direct research on this compound as an auxiliary is limited, the principle of using such scaffolds is sound. sigmaaldrich.comnih.gov

A Key Intermediate in the Total Synthesis of Complex Natural Product Scaffolds

The total synthesis of natural products often requires the assembly of complex carbocyclic cores. nih.gov The structure of this compound is reminiscent of substructures found in various natural products. For instance, functionalized cyclohexane rings are central to many terpenes and alkaloids. nih.govaua.gr While specific total syntheses explicitly detailing the use of this compound as a key intermediate are not extensively documented in readily available literature, its potential is evident. A synthetic strategy could involve the elaboration of the hydroxyl group to introduce further complexity, followed by the deprotection and reaction of the aldehyde to forge a key bond in the target molecule's scaffold. The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to construct intricate architectures efficiently. uni-konstanz.dersc.org

Elaboration into Advanced Functionalized Cyclohexane Derivatives

The reactivity of both the hydroxyl and the protected aldehyde groups allows for the systematic elaboration of the cyclohexane ring into highly functionalized derivatives. The hydroxyl group can be oxidized to a ketone, which then allows for alpha-functionalization or participation in conjugate additions. Alternatively, it can be converted into a leaving group for substitution reactions. The aldehyde, once deprotected, opens up a vast landscape of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity enables the synthesis of a wide range of substituted cyclohexanes with precise control over the placement of functional groups, which is a key aspect in the development of new synthetic methodologies and the construction of novel molecular entities. nih.govresearchgate.net The synthesis of functionalized cyclohexanone (B45756) derivatives, for example, often starts from precursors with protected functionalities, highlighting the importance of synthons like this compound. nih.gov

Contributions to Polymer Chemistry and Advanced Materials Science

Beyond its role in small molecule synthesis, the unique structure of this compound also lends itself to applications in the realm of polymer chemistry and materials science.

A Monomer for the Synthesis of Specialty Polymers and Copolymers

The hydroxyl group of this compound can act as an initiator or a monomer in ring-opening polymerization of cyclic esters or ethers, leading to the formation of polyesters and polyethers with pendant dioxolane-functionalized cyclohexane rings. These pendant groups can be further modified post-polymerization by deprotecting the aldehyde and performing subsequent reactions. This approach allows for the synthesis of functional polymers with tailored properties. For example, the resulting aldehydes could be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone. The polymerization of dioxolane itself is a known process, and incorporating a functionalized cyclohexane unit could lead to polymers with unique thermal and mechanical properties. escholarship.orgresearchgate.net

A Scaffold for the Construction of Dendrimers and Supramolecular Architectures

Dendrimers are highly branched, well-defined macromolecules with a central core, branching units, and terminal functional groups. nih.gov The trifunctional nature of a deprotected and further functionalized this compound (after converting the hydroxyl to another reactive site) could serve as a branching point in the synthesis of dendrimers. By strategically employing protection and deprotection steps, successive generations of the dendrimer can be built upon the cyclohexane scaffold. The resulting dendritic structures could find applications in areas such as drug delivery, catalysis, and sensing. The synthesis of dendrimers often relies on core molecules with multiple reactive sites, and functionalized cyclic structures are attractive candidates for this purpose. nih.govresearchgate.net

Components in the Development of Novel Liquid Crystalline Systems

The cyclohexane moiety is a well-established structural unit in the design of liquid crystalline materials. Its incorporation can influence key properties such as mesophase behavior, clearing points, and dielectric anisotropy. While direct studies on liquid crystals derived from this compound are not extensively documented, its potential is inferred from research on analogous cyclohexane derivatives. google.comelectronicsandbooks.com

The synthesis of liquid crystals often involves the strategic combination of rigid core structures and flexible terminal chains. The cyclohexane ring in this compound can serve as a non-aromatic, rigid component of the mesogenic core. The hydroxyl group provides a convenient handle for esterification or etherification, allowing for the attachment of various mesogenic units or terminal alkyl chains, which are crucial for inducing and stabilizing liquid crystalline phases. rsc.orgresearchgate.net

Furthermore, the dioxolane group can be deprotected to reveal a formyl group, which can then be used to introduce other functionalities or to link to other molecular fragments, potentially leading to the formation of more complex, multi-component liquid crystalline systems. The stereochemistry of the cyclohexanol (B46403) ring (cis/trans isomerism) can also be exploited to fine-tune the packing and, consequently, the mesomorphic properties of the final materials. Research on other cyclohexane derivatives has shown that such structural modifications can significantly impact the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. electronicsandbooks.com

Structural Feature Potential Influence on Liquid Crystal Properties
Cyclohexane RingContributes to the rigid core, influencing mesophase stability.
Hydroxyl GroupAllows for derivatization to attach other mesogenic units.
Dioxolane GroupCan be deprotected to a formyl group for further functionalization.
StereoisomerismAffects molecular packing and the type of liquid crystal phase.

Utilization in Asymmetric Catalysis and Ligand Design

The chiral nature of many cyclohexanol derivatives makes them attractive scaffolds for the synthesis of ligands used in asymmetric catalysis.

Precursor for the Synthesis of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, and the design of effective chiral ligands is paramount. nih.govnih.gov Chiral 1,2- and 1,3-amino alcohols and diamines derived from cyclohexanol backbones have been successfully employed as ligands in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. diva-portal.org

This compound, particularly in its enantiomerically pure forms, can serve as a valuable starting material for the synthesis of such ligands. The hydroxyl group can be converted into an amino group or other coordinating functionalities through standard organic transformations. The resulting chiral ligand can then be complexed with a metal center (e.g., rhodium, iridium, palladium) to create a catalyst capable of inducing high enantioselectivity in a given reaction. nih.govrsc.org The conformational rigidity of the cyclohexane ring can help in creating a well-defined chiral environment around the metal center, which is often crucial for effective stereochemical control.

Scaffold for Heterogeneous Catalyst Supports and Immobilized Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and facilitating product purification. The functional groups present in this compound make it a suitable candidate for incorporation into or as a linker for heterogeneous catalyst systems.

The hydroxyl group can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. Subsequent modification of the molecule, for instance by converting the dioxolane to a coordinating group, would allow for the chelation of a catalytically active metal species. This approach leads to the creation of an immobilized catalyst where the active sites are covalently bound to the support material, preventing leaching and allowing for easier separation from the reaction mixture. rsc.org The use of such supported catalysts is particularly advantageous in continuous flow reactors and for large-scale industrial processes.

Development of Novel Chemical Reagents and Derivatization Agents

The bifunctional nature of this compound allows for its use in the development of specialized chemical reagents. The protected aldehyde and the secondary alcohol offer orthogonal reactivity, meaning one group can be reacted selectively while the other remains intact. This property is highly valuable in multi-step organic synthesis. researchgate.net

For example, the hydroxyl group can be used to attach the cyclohexyl scaffold to a molecule of interest. Subsequently, the deprotection of the dioxolane to the aldehyde would introduce a reactive carbonyl group that can undergo a wide range of further transformations, such as Wittig reactions, reductive aminations, or aldol condensations. This strategy allows for the late-stage functionalization of complex molecules.

Applications in Chemical Biology Research (excluding clinical human trials)

In the realm of chemical biology, small molecules that can be used to probe and understand biological systems are of great interest.

Precursor to Chemical Probes for Biological System Investigations

Chemical probes are molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The development of such probes often requires a modular synthesis approach, where different functionalities (e.g., a reactive group, a reporter tag, a binding moiety) are systematically introduced.

This compound can serve as a precursor for the synthesis of such probes. The cyclohexane core can act as a central scaffold. The hydroxyl group can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, for detection and isolation. The dioxolane, upon deprotection, provides a reactive aldehyde that can be used to covalently link the probe to its biological target or to another molecule of interest. The ability to synthesize both cis and trans isomers of the cyclohexanol derivative could also be used to investigate the impact of stereochemistry on biological activity and target engagement.

Lack of Publicly Available Research on this compound as a Scaffold for Receptor Binding Tools

The principles of medicinal chemistry suggest that the structure of this compound possesses features that could potentially be exploited for such purposes. The cyclohexanol moiety provides a three-dimensional framework that can be functionalized to introduce various pharmacophores, while the dioxolane group can act as a protected aldehyde or a polar feature for interaction with a receptor.

In theory, derivatives of this compound could be synthesized to explore their binding affinity and selectivity for a range of biological targets. The hydroxyl group on the cyclohexanol ring and the carbon atoms of the dioxolane ring offer potential sites for chemical modification. These modifications could include the attachment of aromatic systems, hydrogen bond donors and acceptors, or charged groups to create a library of compounds for screening against different receptors.

However, without any published research, it is not possible to provide an article with detailed research findings, specific examples of molecular tools derived from this scaffold, or data tables of their receptor binding affinities. The generation of such content would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, the requested article focusing on the application of this compound as a synthetic synthon and precursor for the design of molecular tools for receptor binding studies cannot be produced at this time due to the absence of relevant scientific data.

Table of Mentioned Compounds

Advanced Analytical Methodologies for the Characterization and Quantification of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is the cornerstone for assessing the purity and isomeric distribution of 3-(1,3-Dioxolan-2-yl)cyclohexanol. Due to the compound's structure, which includes two chiral centers (at the C1 and C3 positions of the cyclohexanol (B46403) ring), it can exist as four stereoisomers (two pairs of enantiomers). Separating and identifying these isomers, along with any process-related impurities, requires high-resolution techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is critical in asymmetric synthesis and for applications where a specific stereoisomer is required. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. researchgate.netsigmaaldrich.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. nih.govyoutube.com The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. nih.gov For a hydroxyl compound like this compound, polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are often highly effective. rsc.orgnih.gov

The analysis is typically performed in normal-phase mode, which often provides better selectivity for chiral separations of moderately polar compounds. sigmaaldrich.com A mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is commonly employed. The enantiomeric excess is calculated from the peak areas of the two enantiomers detected, usually by a UV detector.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Analysis

Parameter Setting Purpose
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Provides the chiral environment necessary for enantiomeric separation. rsc.org
Mobile Phase n-Hexane / Isopropanol (95:5, v/v) Normal-phase eluent to achieve differential interaction with the CSP.
Flow Rate 0.5 mL/min Controls the speed of the separation and influences resolution.
Column Temp. 25 °C Temperature affects interaction kinetics and viscosity; consistency is key.
Detection UV at 210 nm The dioxolane and cyclohexanol moieties lack strong chromophores at higher wavelengths.
Injection Vol. 5 µL Standard volume for analytical HPLC.

| Sample Prep. | 1 mg/mL in mobile phase | Ensures the analyte is fully dissolved and compatible with the system. |

Gas Chromatography (GC) with Mass Spectrometry (MS) for Impurity Profiling and Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities in a sample of this compound. nih.gov This technique offers high chromatographic resolution and provides structural information from the mass spectrometer, enabling positive identification of trace-level contaminants. gcms.cz

Potential impurities could include residual starting materials (e.g., 1,3-cyclohexanediol, 2-bromoacetaldehyde diethyl acetal), by-products from synthesis (e.g., isomers, over-alkylation products), or residual solvents. The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint for identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for specific target impurities.

Table 2: Potential Impurities in this compound and GC-MS Signatures

Potential Impurity Chemical Formula Likely Origin Characteristic Mass Fragments (m/z)
Cyclohexane-1,3-diol C₆H₁₂O₂ Starting Material 116 (M+), 98, 83, 70, 57
Ethylene (B1197577) Glycol C₂H₆O₂ Starting Material / By-product 62 (M+), 45, 33, 31
1,1,2-Trimethoxyethane C₅H₁₂O₃ Acetal (B89532) Formation By-product 120 (M+), 105, 89, 75, 45

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a potent alternative to HPLC, particularly for challenging chiral and achiral separations. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This phase has unique properties, including low viscosity and high diffusivity, which allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comshimadzu.com

For this compound, SFC is particularly advantageous for separating all four stereoisomers (the two diastereomeric pairs). The technique often provides different selectivity compared to HPLC. shimadzu.com By screening various chiral stationary phases and organic co-solvents (modifiers) like methanol (B129727) or ethanol, an optimal separation can be achieved in a much shorter timeframe than with traditional HPLC method development. selvita.com The use of CO2 also makes SFC a "greener" technology, reducing the consumption of toxic organic solvents. selvita.com

Table 3: Comparison of Typical HPLC vs. SFC for Chiral Analysis

Feature HPLC (Normal Phase) SFC
Primary Mobile Phase Non-polar solvent (e.g., Hexane) Supercritical CO₂
Co-Solvent/Modifier Polar alcohol (e.g., Isopropanol) Polar alcohol (e.g., Methanol)
Typical Flow Rate 0.5 - 1.5 mL/min 2.0 - 5.0 mL/min
Analysis Time Longer (e.g., 20-40 min) Shorter (e.g., 5-15 min)
Solvent Consumption High Low
Backpressure Higher Lower

| Separation Principle | Adsorption / Partitioning | Adsorption / Partitioning |

Quantitative Analytical Techniques for Production and Research Purposes

Beyond chromatographic purity checks, other analytical methods are employed for the precise quantification of this compound, especially for assessing the purity of bulk material or determining its concentration in reaction mixtures.

Spectroscopic Quantification Methods (e.g., advanced IR/UV/NIR quantitative analysis)

Spectroscopic techniques offer rapid and often non-destructive quantification. Near-infrared (NIR) spectroscopy is particularly well-suited for the quantitative analysis of organic compounds containing O-H and C-H bonds. metrohm.com By correlating the absorbance at specific wavelengths (typically overtone and combination bands) with the concentration of the analyte using a multivariate calibration model (e.g., Partial Least Squares regression), the amount of this compound can be determined. anton-paar.com This method is fast, requires minimal sample preparation, and can even be implemented online to monitor reaction progress in real-time. metrohm.com The key is to develop a robust calibration model using a set of samples with known concentrations. researchgate.net

Table 4: Key NIR Spectral Regions for Quantifying this compound

Wavelength Region (nm) Vibrational Assignment Relevance for Quantification
1400 - 1500 nm First Overtone of O-H Stretch Directly related to the alcohol functional group concentration. metrohm.com
1650 - 1800 nm First Overtone of C-H Stretch Related to the alkyl (cyclohexyl) and acetal (dioxolane) structures.

| 2050 - 2200 nm | Combination Band (O-H stretch + O-H bend) | A strong, characteristic band for alcohols, useful for quantification. metrohm.com |

Advanced Titrimetric and Gravimetric Analysis for High Purity Assessment

For the certification of a pure reference standard, classical methods like titrimetry and gravimetric analysis provide high accuracy and precision, tracing the measurement back to fundamental units. researchgate.netlibretexts.org These methods are not used for routine analysis but are essential for establishing the purity of a primary standard against which other instrumental methods are calibrated.

A potential titrimetric method for this compound, which is a neutral alcohol, would be an indirect approach. For example, the hydroxyl group can be quantitatively reacted with an excess of a reagent of known concentration, such as acetic anhydride (B1165640) in pyridine (B92270) to form an ester. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently back-titrated with a standardized solution of a strong base like sodium hydroxide (B78521). tutorchase.com The difference between the initial amount of reagent and the amount that remained gives the quantity of alcohol that reacted. usp.org

Gravimetric analysis could involve reacting the compound with a specific reagent to form a stable, insoluble precipitate. For instance, a derivatizing agent that reacts specifically with the hydroxyl group to form a heavy, easily filtered solid could be used. After filtration, washing, and drying under controlled conditions, the mass of the precipitate allows for the calculation of the original compound's mass and thus its purity. libretexts.org

Table 5: Outline of an Indirect Titration Procedure for Purity Assessment

Step Procedure Purpose
1. Sample Preparation Accurately weigh a sample of this compound. Determine the initial mass of the analyte.
2. Derivatization Add a precise, excess volume of a standardized acetylating reagent (e.g., acetic anhydride in pyridine). Heat to ensure complete reaction. Convert the alcohol to an ester quantitatively.
3. Quenching Add water to hydrolyze the excess acetic anhydride to acetic acid. Prepare the sample for back-titration.
4. Titration Titrate the resulting solution with a standardized solution of sodium hydroxide using a potentiometric endpoint or an indicator. Determine the amount of unreacted acetylating reagent.

| 5. Calculation | Calculate the amount of reagent that reacted with the alcohol and, from that, the purity of the original sample. | Relate the volume of titrant to the mass of the pure analyte. tutorchase.com |

Method Validation and Quality Control Protocols for this compound Analysis

The validation of analytical methods is a critical process in establishing the suitability and reliability of a chosen technique for the quantitative analysis of this compound. This procedure ensures that the method is specific, accurate, precise, and robust for its intended purpose. Quality control protocols are implemented in tandem to monitor the performance of the validated method during routine use.

Given the chemical structure of this compound, which contains a secondary alcohol and a cyclic acetal, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are viable analytical techniques. GC, particularly with a flame ionization detector (FID), is well-suited for the analysis of volatile and thermally stable compounds like cyclohexanol and its derivatives. researchgate.netantpedia.com For polar compounds, specialized polar GC columns can enhance separation efficiency. amerigoscientific.com HPLC, especially reversed-phase HPLC with UV detection, can also be employed, particularly if derivatization is used to introduce a chromophore, or if the compound exhibits sufficient UV absorbance at low wavelengths. coresta.org The analysis of acetals by HPLC requires careful control of the mobile phase to prevent hydrolysis, often by using a base-deactivated column. coresta.org

A comprehensive method validation for the analysis of this compound would encompass the following parameters, in accordance with established guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.netptfarm.pl

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte peak from other potential peaks in a chromatogram.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a series of at least five concentrations, and the correlation coefficient (r²) should ideally be ≥ 0.999. redalyc.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed using a recovery study, by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. ptfarm.pl Acceptable recovery is typically within 90-110%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories.

The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For a GC method, this could include variations in oven temperature, carrier gas flow rate, and injection volume. For an HPLC method, this might involve changes in mobile phase composition, pH, flow rate, and column temperature. nih.gov

System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure the system is performing correctly before and during sample analysis.

Quality Control Protocols Once a method is validated, quality control (QC) protocols are established to ensure the reliability of the results on a day-to-day basis. This involves the routine analysis of QC samples, which are typically prepared at low, medium, and high concentrations within the calibration range. The results of the QC samples are plotted on a control chart to monitor trends and identify any deviations from the expected performance. The use of certified reference materials and participation in proficiency testing schemes are also key components of a robust quality control program.

The following interactive table outlines the typical validation parameters and acceptance criteria for a hypothetical GC method for the analysis of this compound.

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte.The analyte peak is well-resolved from other components (impurities, matrix).
Linearity To establish a linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 90-110% for spiked samples.
Precision (RSD) To assess the random error of the method.Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 5%
Limit of Detection (LOD) To determine the lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) To determine the lowest concentration that can be accurately measured.Signal-to-Noise ratio ≥ 10:1; with acceptable precision and accuracy.
Robustness To evaluate the method's tolerance to small variations in parameters.No significant change in results when parameters are slightly varied.
System Suitability To ensure the chromatographic system is adequate for the analysis.Tailing factor ≤ 2.0Theoretical plates > 2000

Development of Automation and High-Throughput Screening in Analytical Chemistry

The fields of automation and high-throughput screening (HTS) have revolutionized analytical chemistry by significantly increasing sample throughput, reducing human error, and lowering analysis costs. researchgate.net These advancements are highly applicable to the analysis of compounds like this compound, particularly in industrial settings for quality control or in research for screening purposes.

Automation in Analytical Chemistry

Automation in the context of analyzing this compound can be implemented at various stages of the analytical workflow. Modern analytical instruments, such as gas chromatographs and HPLC systems, are frequently equipped with autosamplers that can automatically inject a large number of samples sequentially without manual intervention. thermofisher.com

Beyond simple sample injection, advanced robotic systems can automate the entire sample preparation process. thermofisher.com This can include:

Automated dilution: Preparation of calibration standards and sample dilutions.

Automated derivatization: For compounds that require derivatization to enhance volatility or detectability, a robotic system can perform the necessary chemical reactions.

Automated extraction: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be fully automated to isolate and concentrate the analyte from complex matrices.

The integration of these automated steps creates a complete "walk-away" solution, where a technician can load the samples and the system will perform the preparation, injection, analysis, and data processing. copernicus.org Software can be used to control the entire process, from the sample preparation to the final report generation, and can even perform calculations based on the acquired data. technologypublisher.com This level of automation is crucial for laboratories that need to process a large number of samples for quality control of this compound.

High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that allows for the automated testing of large numbers of chemical or biological compounds for a specific biological target. bmglabtech.com While originally developed for the pharmaceutical industry, HTS principles can be adapted for the rapid screening of chemical libraries for specific properties or for the optimization of reaction conditions.

For a compound like this compound, an HTS assay could be developed to screen for its potential biological activity or to identify enzymes that can stereoselectively synthesize or modify it. Given the presence of a secondary alcohol, a common HTS approach would involve an enzyme-based assay. researchgate.net For example, an alcohol dehydrogenase (ADH) could be used to oxidize the cyclohexanol moiety. nih.gov The reaction can be monitored by measuring the production of NADH or NADPH, which absorb light at 340 nm.

The basic steps for developing an HTS assay for this compound would include:

Assay Plate Preparation: The assay is miniaturized and performed in microtiter plates with 96, 384, or even 1536 wells. wikipedia.org Each well would contain the necessary reagents, such as the enzyme (e.g., ADH), the cofactor (e.g., NAD+), and a buffer.

Compound Addition: A robotic liquid handling system would add a precise amount of this compound or other test compounds to the wells.

Reaction and Detection: The plate is incubated to allow the enzymatic reaction to proceed. A plate reader is then used to measure the change in absorbance, fluorescence, or luminescence in each well, which corresponds to the extent of the reaction. chemcopilot.com

Data Analysis: Sophisticated software is used to process the large amount of data generated, identify "hits" (compounds that show activity), and perform quality control checks. wikipedia.org

The following table provides a hypothetical example of an HTS assay for screening compounds that inhibit the enzymatic oxidation of this compound.

Assay ComponentDescription
Target Enzyme Alcohol Dehydrogenase (ADH)
Substrate This compound
Cofactor NAD+
Detection Method Spectrophotometric measurement of NADH production at 340 nm.
Assay Format 384-well microtiter plate.
Controls Positive control (no inhibitor), Negative control (no enzyme).
Screening Library A collection of small molecules to be tested for inhibitory activity.
"Hit" Criteria A compound that causes a significant reduction in NADH production compared to the positive control.

The development of automated and high-throughput methods for the analysis of this compound can lead to significant gains in efficiency and data quality, enabling rapid quality assessment and the exploration of its chemical and biological properties on a large scale.

Environmental and Green Chemistry Perspectives on 3 1,3 Dioxolan 2 Yl Cyclohexanol

Degradation Pathways in Environmental Matrices (e.g., aqueous, soil, atmospheric systems)

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 3-(1,3-Dioxolan-2-yl)cyclohexanol, these pathways would involve the breakdown of the acetal (B89532) (dioxolane) linkage and the oxidation of the cyclohexanol (B46403) ring.

The biodegradation of this compound in soil and aqueous environments would likely proceed in a stepwise manner.

Hydrolysis of the Dioxolane Ring: The primary step in the degradation of this compound in aqueous or soil environments would likely be the hydrolysis of the acetal group. Acetal linkages are known to be stable under neutral and basic conditions but can hydrolyze under acidic conditions to yield the parent aldehyde and diol. carlroth.commdpi.com In this case, hydrolysis would yield 3-hydroxycyclohexane-1-carbaldehyde and ethylene (B1197577) glycol.

Biodegradation of Hydrolysis Products:

Ethylene Glycol: This is a well-studied compound known to be readily biodegradable by various microorganisms in both soil and water. researchgate.net

The rate of biodegradation can be influenced by several factors, including soil moisture, pH, temperature, and the presence of acclimated microbial populations. nih.gov The bioavailability of the compound, which can be limited by adsorption to soil particles, is also a critical rate-limiting step in microbial degradation. nih.gov While hydrogels, which share some structural similarities with the oxygenated nature of this compound, are noted for their potential biodegradability, the specific rate for this compound is unknown. mdpi.com

Atom Economy and E-Factor Analysis of this compound Synthetic Processes

Atom economy and the Environmental Factor (E-Factor) are key metrics in green chemistry for evaluating the efficiency and environmental impact of a synthetic process. primescholars.comjocpr.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition reactions, for example, can have a 100% atom economy. jocpr.comscranton.edu

A common synthesis for 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol. nih.gov A plausible synthesis for this compound would involve the reaction of 3-hydroxycyclohexane-1-carbaldehyde with ethylene glycol.

Reaction: C₆H₁₀O(CHO)OH + C₂H₄(OH)₂ → C₉H₁₆O₃ + H₂O

The atom economy for this ideal reaction can be calculated as follows:

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

CompoundFormulaMolar Mass ( g/mol )Role
3-Hydroxycyclohexane-1-carbaldehydeC₇H₁₂O₂128.17Reactant
Ethylene GlycolC₂H₆O₂62.07Reactant
Total Mass of Reactants 190.24
This compoundC₉H₁₆O₃172.22Product
WaterH₂O18.02Byproduct
Atom Economy (%) (172.22 / 190.24) * 10090.53%

This reaction demonstrates a high theoretical atom economy, with water being the only byproduct.

E-Factor: The E-Factor, introduced by Roger Sheldon, provides a more holistic view of waste generation by considering the total mass of waste produced per kilogram of product (E-Factor = kg waste / kg product). rsc.org This includes reagents, solvents, and process aids that are not incorporated into the final product. A lower E-Factor signifies a greener process.

For the synthesis of this compound, the E-Factor would be significantly influenced by:

Solvent usage: Solvents used for the reaction and subsequent purification steps.

Catalyst: The type and amount of acid catalyst used and whether it is recycled.

Workup and Purification: Water used for washing, and solvents used for extraction and chromatography.

Reaction Yield: Incomplete reactions lower the product output and increase the relative amount of waste.

While the atom economy is high, a typical laboratory or industrial synthesis involving solvent extraction and purification could easily generate an E-Factor of 5-100, typical for the fine chemical and pharmaceutical industries. pharmtech.comresearchgate.net

Solvent Selection and Waste Minimization Strategies in the Production of this compound

Strategic solvent selection and waste minimization are crucial for developing a sustainable synthesis process.

Solvent Selection: Traditional syntheses of dioxolanes often use solvents like toluene, which are effective for azeotropic removal of water to drive the reaction to completion. researchgate.net However, from a green chemistry perspective, these solvents are undesirable. Greener alternatives could include:

Bio-based solvents: Such as cyclopentyl methyl ether (CPME), which has been successfully used in chemoenzymatic cascades to form other dioxolanes. nih.govrwth-aachen.de

Solvent-free conditions: If feasible, running the reaction neat (without a solvent) would be the ideal green solution.

Use of catalysts: Certain catalysts can facilitate the reaction under milder conditions, potentially reducing the need for harsh solvents. nih.gov

Waste Minimization: Beyond solvent choice, other strategies can significantly reduce waste:

Catalysis: Using a recyclable, heterogeneous acid catalyst instead of a stoichiometric amount of a soluble acid (like sulfuric acid) would prevent catalyst waste and simplify purification. nih.gov

Process Intensification: Combining reaction and separation steps, for instance in a reactive distillation setup, can improve efficiency and reduce waste. cetjournal.it

Recycling: Recovering and reusing unreacted starting materials and solvents is a key strategy for minimizing the E-Factor. rowan.edu

Atom-Efficient Reactions: Designing synthetic routes that maximize atom economy, such as addition reactions, is a fundamental principle of waste prevention. rsc.org

Life Cycle Assessment Considerations for the Synthesis and Application of this compound

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). nih.govtu-darmstadt.de A full LCA for this compound has not been published. However, a qualitative assessment can identify potential environmental hotspots.

Key Stages and Potential Environmental Hotspots:

Life Cycle StagePotential Environmental Hotspots
1. Raw Material Acquisition * Petrochemical Feedstocks: The precursors, 3-hydroxycyclohexane-1-carbaldehyde and ethylene glycol, are likely derived from fossil fuels. This stage's impact is dominated by fossil resource depletion and greenhouse gas emissions associated with extraction and refining. mdpi.com
2. Chemical Synthesis * Energy Consumption: Heating, cooling, stirring, and purification processes (like distillation) are often energy-intensive. researchgate.netcetjournal.it The source of this energy (fossil fuels vs. renewables) is a major determinant of the carbon footprint. mdpi.com * Solvent and Reagent Use: The production and disposal of solvents, catalysts, and other reagents contribute significantly to the overall environmental burden. pharmtech.com
3. Use Phase * The environmental impact during the use phase is highly dependent on the specific application of the compound, which is not well-defined. Key factors would be its potential for release into the environment and its direct or indirect energy consumption during use.
4. End-of-Life * Disposal: The ultimate fate of the compound after its useful life. Ideally, it would be biodegradable, as discussed in section 8.1.2. If it enters waste streams, its impact depends on whether it is incinerated (potential for energy recovery but also release of pollutants), landfilled (potential for leaching), or treated in a wastewater facility. nih.gov

Conclusion and Future Research Trajectories for 3 1,3 Dioxolan 2 Yl Cyclohexanol

Summary of Key Academic Contributions and Discoveries Pertaining to 3-(1,3-Dioxolan-2-yl)cyclohexanol

There are no specific, significant academic contributions or discoveries directly pertaining to this compound found in the surveyed literature. The compound is primarily mentioned in the context of chemical catalogs. Research on related structures, such as other substituted dioxolanes and cyclohexanols, is extensive but does not directly address this specific molecule. For instance, various 1,3-dioxolane (B20135) derivatives have been synthesized and investigated for their potential as antibacterial and antifungal agents. nih.gov

Unexplored Reactivity and Emerging Synthetic Opportunities for this compound

The reactivity of this compound remains largely unexplored. The presence of a hydroxyl group on the cyclohexane (B81311) ring and the protected aldehyde functionality offers several avenues for synthetic transformations.

Table 1: Potential Reactions and Synthetic Opportunities

Reaction TypePotential Reagents and ConditionsExpected Product(s)Potential Research Focus
Oxidation of the secondary alcoholPCC, Swern, or Dess-Martin periodinane3-(1,3-Dioxolan-2-yl)cyclohexanoneSynthesis of a key intermediate for further functionalization.
Esterification/EtherificationAcyl chlorides, alkyl halides in the presence of a baseCorresponding esters or ethersModification of physical and chemical properties for specific applications.
Deprotection of the dioxolaneAcidic hydrolysis (e.g., aqueous HCl or acetic acid)3-HydroxycyclohexanecarbaldehydeUnmasking the aldehyde for subsequent reactions like Wittig olefination or reductive amination.
Ring-opening of the dioxolaneStrong nucleophiles or Lewis acidsVarious functionalized cyclohexanesExploring less common reactivity patterns of the dioxolane ring.
Dehydration of the alcoholAcid catalysis (e.g., H₂SO₄, heat)3-(1,3-Dioxolan-2-yl)cyclohexeneSynthesis of an unsaturated derivative for polymerization or further addition reactions.

Emerging synthetic opportunities could involve its use as a chiral building block if synthesized in an enantiomerically pure form. The stereocenters on the cyclohexanol (B46403) ring could direct the stereochemistry of subsequent reactions.

Potential for Novel Applications and Cross-Disciplinary Research Avenues

While no specific applications for this compound have been documented, its structure suggests potential uses in several fields.

Pharmaceuticals: As a bifunctional molecule, it could serve as a scaffold for the synthesis of new drug candidates. The cyclohexanol moiety is present in some active pharmaceutical ingredients, and the protected aldehyde allows for selective modification.

Fragrance and Flavors: The ester derivatives of cyclohexanols are often used in the fragrance industry. wikipedia.org The specific stereoisomers of this compound and its derivatives could possess unique olfactory properties.

Materials Science: The hydroxyl group could be used to incorporate the molecule into polymers or other materials. For example, it could be a monomer for polyesters or polyurethanes, with the dioxolane group providing a site for post-polymerization modification. The polymerization of dioxolane-containing monomers is a known strategy for creating functional polymers. google.com

Cross-disciplinary research could involve computational studies to predict the properties and potential biological activities of its derivatives, guiding synthetic efforts.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) could play a significant role in exploring the potential of this understudied molecule.

Predictive Modeling: AI/ML algorithms could be trained on existing data for similar compounds to predict the physicochemical properties, spectral data (NMR, IR), and potential bioactivities of this compound and its derivatives.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and efficient synthetic routes to this compound and its analogs, potentially identifying more cost-effective or sustainable pathways.

De Novo Design: Generative models could design new molecules based on the this compound scaffold with optimized properties for specific applications, such as high binding affinity to a biological target.

Challenges and Prospects in the Advanced Chemical Sciences of this compound

The primary challenge in the advanced chemical sciences of this compound is the current lack of fundamental data. Without a solid foundation of its synthesis, reactivity, and properties, further research is hindered.

Table 2: Challenges and Future Prospects

ChallengeProspect
Lack of established, high-yield synthetic routes.Development of novel, stereoselective synthetic methodologies could open up new research avenues.
Scarcity of characterization data (spectroscopic, crystallographic).Comprehensive characterization of the compound and its stereoisomers is a crucial first step for any future research.
Unknown toxicological and environmental profile.In silico and in vitro screening could provide initial safety assessments, which are essential for any potential application.
No documented biological activity or material properties.High-throughput screening of a library of derivatives could rapidly identify promising areas for further investigation.

The future prospects for this compound will depend on the willingness of researchers to investigate this seemingly simple yet under-explored molecule. Its bifunctional nature and the potential for stereoisomerism make it an intriguing target for fundamental synthetic and applied research.

Q & A

Q. What are the recommended methods for synthesizing 3-(1,3-Dioxolan-2-yl)cyclohexanol, and what key reaction parameters should be optimized?

Methodological Answer: The synthesis typically involves introducing the dioxolane moiety via acid-catalyzed protection of a carbonyl group (e.g., cyclohexanone derivative) using ethylene glycol. Key steps include:

  • Protection: Reacting a ketone precursor with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring .
  • Purification: Use column chromatography or recrystallization to isolate the product, as dioxolane derivatives often require careful separation from byproducts .
  • Optimization Parameters:
    • Solvent: Anhydrous toluene or dioxane improves reaction efficiency by avoiding water interference .
    • Catalyst Loading: Acid concentration (0.5–2 mol%) balances reaction rate and side reactions .
    • Temperature: Moderate heating (80–100°C) facilitates ring closure without decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 4.8–5.2 ppm indicate dioxolane protons, while cyclohexanol OH appears as a broad singlet (~δ 1.5–2.5 ppm).
    • ¹³C NMR: The dioxolane carbons resonate at ~95–105 ppm .
  • X-ray Crystallography: Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement .
  • Resolution of Conflicts: Cross-validate using IR (C-O stretching at 1050–1150 cm⁻¹) and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as cyclohexanol derivatives can irritate respiratory systems .
  • Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables are most influential?

Methodological Answer:

  • Design Setup: Use a 2³ factorial design to test three variables: catalyst concentration (A), temperature (B), and solvent polarity (C).

  • Response Variables: Yield, purity, and reaction time.

  • Analysis: ANOVA identifies significant factors. For example, solvent polarity (C) may dominate due to its impact on dioxolane ring stability .

  • Example Table:

    FactorLow Level (-1)High Level (+1)
    A0.5 mol%2 mol%
    B80°C100°C
    CTolueneDioxane

Q. What are the mechanistic insights into the acid-catalyzed formation of the dioxolane ring in this compound?

Methodological Answer:

  • Step 1: Protonation of the carbonyl oxygen by acid, increasing electrophilicity.
  • Step 2: Nucleophilic attack by ethylene glycol to form a hemiketal intermediate.
  • Step 3: Dehydration to form the dioxolane ring, driven by azeotropic removal of water .
  • Computational Support: Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model transition states and activation energies .

Q. How do molecular dynamics simulations contribute to understanding the conformational stability of this compound?

Methodological Answer:

  • Simulation Setup: Use AMBER or GROMACS to model chair vs. boat conformations of the cyclohexanol ring and dioxolane puckering.
  • Key Findings:
    • The dioxolane ring adopts an envelope conformation, minimizing steric strain.
    • Hydrogen bonding between the hydroxyl group and dioxolane oxygen stabilizes the structure .

Q. What strategies are effective in resolving conflicting crystallographic data during structure elucidation?

Methodological Answer:

  • Multi-Software Validation: Compare refinement results from SHELXL, Olex2, and PLATON to detect outliers .
  • Twinned Data: Use SHELXD for deconvoluting twinned crystals, common in flexible cyclohexanol derivatives .
  • Supplementary Data: Cross-check with DFT-calculated bond lengths/angles to validate experimental metrics .

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